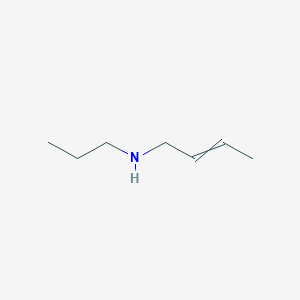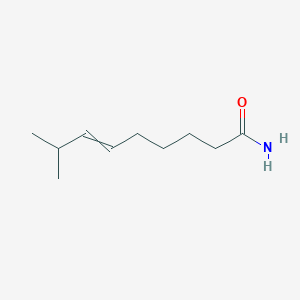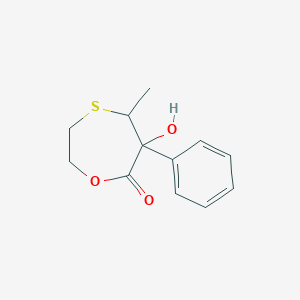
6-Hydroxy-5-methyl-6-phenyl-1,4-oxathiepan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-5-methyl-6-phenyl-1,4-oxathiepan-7-one is a heterocyclic compound with a unique structure that includes an oxathiepan ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure allows for diverse chemical reactivity, making it a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-5-methyl-6-phenyl-1,4-oxathiepan-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenyl-substituted thiols with epoxides in the presence of a base, leading to the formation of the oxathiepan ring . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction parameters, such as solvent choice and catalyst concentration, is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxy-5-methyl-6-phenyl-1,4-oxathiepan-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxathiepan ring to more reduced sulfur-containing compounds.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl or phenyl groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Scientific Research Applications
6-Hydroxy-5-methyl-6-phenyl-1,4-oxathiepan-7-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 6-Hydroxy-5-methyl-6-phenyl-1,4-oxathiepan-7-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The oxathiepan ring can undergo conformational changes, allowing it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity. The hydroxyl and phenyl groups also contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Pyranones: Similar in having oxygen in the ring but differ in their overall structure and reactivity.
Uniqueness: 6-Hydroxy-5-methyl-6-phenyl-1,4-oxathiepan-7-one is unique due to its specific combination of a sulfur and oxygen-containing ring with hydroxyl and phenyl substituents. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
192383-52-1 |
|---|---|
Molecular Formula |
C12H14O3S |
Molecular Weight |
238.30 g/mol |
IUPAC Name |
6-hydroxy-5-methyl-6-phenyl-1,4-oxathiepan-7-one |
InChI |
InChI=1S/C12H14O3S/c1-9-12(14,10-5-3-2-4-6-10)11(13)15-7-8-16-9/h2-6,9,14H,7-8H2,1H3 |
InChI Key |
WALIQWVAZLCJJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(=O)OCCS1)(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tributyl[4-(1,3-dioxolan-2-YL)buta-1,3-dien-1-YL]stannane](/img/structure/B12566530.png)
![Phosphonic acid, [[4-(methoxymethoxy)phenyl]methyl]-, diethyl ester](/img/structure/B12566543.png)



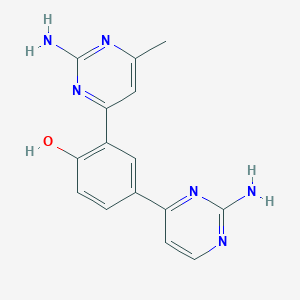
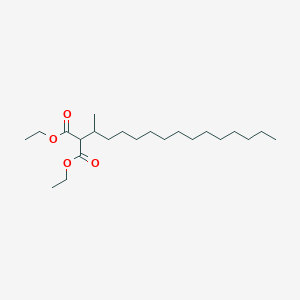
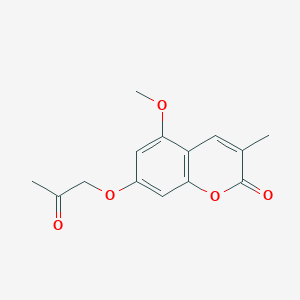

![Naphtho[2,3-b]furan-4,9-dione, 2-chloro-](/img/structure/B12566592.png)

![3-Phenyl-4-[4-(methylsulfonyl)phenyl]-4-oxazoline-2-one](/img/structure/B12566598.png)
